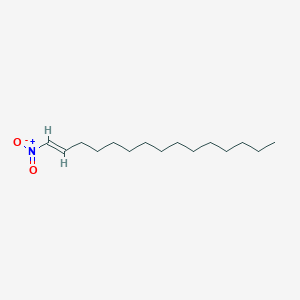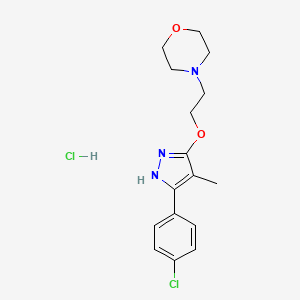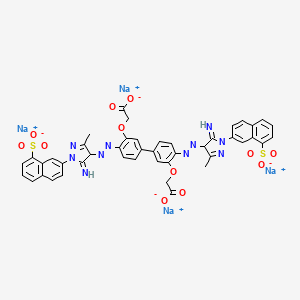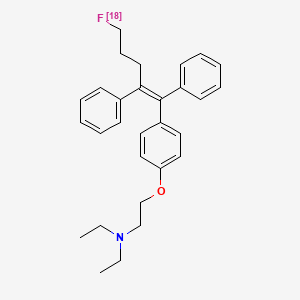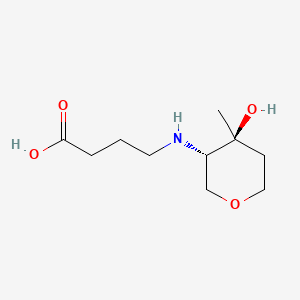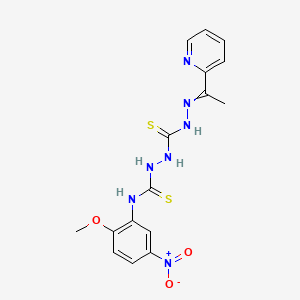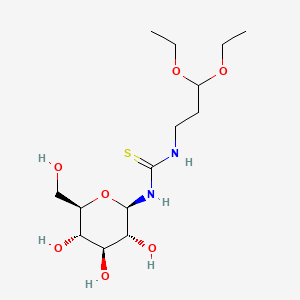
N-(3,3-Diethoxypropyl)-N'-beta-D-glucopyranosylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea is a synthetic compound that combines a thiourea group with a glucopyranosyl moiety and a diethoxypropyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea typically involves the reaction of 3,3-diethoxypropylamine with beta-D-glucopyranosyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as chloroform or dichloromethane, under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethoxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The glucopyranosyl moiety may facilitate the compound’s uptake by cells, enhancing its biological activity.
相似化合物的比较
Similar Compounds
- N-(3,3-Diethoxypropyl)-3,3-diethoxy-1-propanamine
- N-(2,2-Dimethoxyethyl)-9H-purin-6-amine
- N-(4,4-Diethoxybutyl)-9H-purin-6-amine
Uniqueness
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea is unique due to the presence of both a glucopyranosyl moiety and a thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
91146-96-2 |
|---|---|
分子式 |
C14H28N2O7S |
分子量 |
368.45 g/mol |
IUPAC 名称 |
1-(3,3-diethoxypropyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |
InChI |
InChI=1S/C14H28N2O7S/c1-3-21-9(22-4-2)5-6-15-14(24)16-13-12(20)11(19)10(18)8(7-17)23-13/h8-13,17-20H,3-7H2,1-2H3,(H2,15,16,24)/t8-,10-,11+,12-,13-/m1/s1 |
InChI 键 |
TWGYQGIBGAJZKT-KABOQKQYSA-N |
手性 SMILES |
CCOC(CCNC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OCC |
规范 SMILES |
CCOC(CCNC(=S)NC1C(C(C(C(O1)CO)O)O)O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


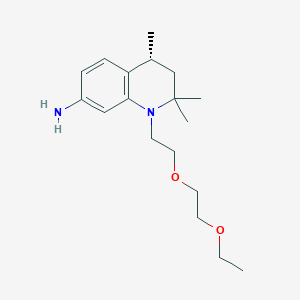

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
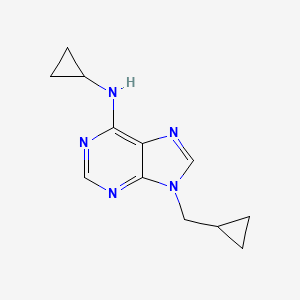
![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)
